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For Researchers, Scientists, and Drug Development Professionals

Introduction
Rhodamine 110 (R110) azide is a versatile and highly fluorescent green probe that serves as a

powerful tool in cellular and molecular biology research. Its azide functional group allows for its

covalent attachment to alkyne-modified biomolecules via "click chemistry," enabling precise

labeling and visualization. Furthermore, R110 is a key component of fluorogenic substrates

used to detect caspase activity, a hallmark of apoptosis. This document provides detailed

application notes and protocols for the use of R110 azide in fluorescence microscopy.

R110 azide is valued for its bright fluorescence, high photostability, and pH insensitivity in the

physiological range of 4 to 9.[1][2] These properties make it a superior alternative to other

green fluorescent dyes like fluorescein and some of its derivatives.[2][3]

Physicochemical and Spectroscopic Properties
The consistent performance of R110 azide in fluorescence microscopy is grounded in its

specific chemical and photophysical characteristics. Below is a summary of these properties,

compiled from various suppliers, to aid in experimental design and instrument setup.
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Property Value Source(s)

Excitation Maximum (λex) ~501-507 nm [4]

Emission Maximum (λem) ~523-531 nm

Molar Extinction Coefficient (ε) ~74,000 - 100,000 M⁻¹cm⁻¹

Fluorescence Quantum Yield

(ηfl)
~85%

Recommended Laser Line 488 nm

Molecular Weight
~456.45 - 575.59 g/mol (varies

with isomer/conjugate)

Solubility
Soluble in DMSO, DMF, and

alcohols

Appearance Red to dark red solid

Storage Conditions -20°C, protected from light

Application 1: Bioorthogonal Labeling via Click
Chemistry
R110 azide is a premier reagent for the fluorescent labeling of biomolecules in fixed or live cells

through bioorthogonal click chemistry. This approach involves a two-step process: first, cells

are metabolically labeled with a precursor containing an alkyne group (e.g., an alkyne-modified

amino acid, nucleoside, or fatty acid). Second, the incorporated alkyne is covalently labeled

with R110 azide through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

This method allows for the specific and sensitive detection of newly synthesized proteins, DNA,

RNA, or lipids.

Experimental Workflow: Click Chemistry Labeling
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Cell Culture & Metabolic Labeling

Fixation & Permeabilization

Click Reaction

Washing & Imaging

1. Seed Cells
on Coverslips

2. Incubate with
Alkyne-Modified Precursor

3. Fix Cells
(e.g., 4% PFA)

4. Permeabilize
(e.g., 0.5% Triton X-100)

5. Prepare Click
Reaction Cocktail

6. Incubate Cells with
Cocktail (30-60 min)

7. Wash Cells
(3x with PBS)

8. Counterstain & Mount
(e.g., DAPI)

9. Image with
Fluorescence Microscope

Click to download full resolution via product page

Caption: Workflow for labeling biomolecules using R110 azide via click chemistry.
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Protocol: Fluorescent Labeling of Alkyne-Modified
Biomolecules
This protocol is a general guideline for labeling cells grown on coverslips and should be

optimized for specific cell types and experimental conditions.

Materials:

Cells cultured on glass coverslips

Alkyne-modified metabolic precursor (e.g., L-azidohomoalanine for protein synthesis)

Phosphate-Buffered Saline (PBS)

Fixative solution: 4% paraformaldehyde (PFA) in PBS

Permeabilization buffer: 0.5% Triton™ X-100 in PBS

R110 azide stock solution (e.g., 10 mM in DMSO)

Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in dH₂O)

Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in dH₂O)

Sodium ascorbate stock solution (1 M in dH₂O, freshly prepared)

Nuclear counterstain (e.g., DAPI)

Antifade mounting medium

Procedure:

Metabolic Labeling:

Culture cells to the desired confluency on coverslips.

Replace the culture medium with a fresh medium containing the alkyne-modified precursor

at a pre-optimized concentration (e.g., 25-50 µM).
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Incubate for the desired labeling period (e.g., 1-24 hours), depending on the biological

process under investigation.

Cell Fixation and Permeabilization:

Wash the cells twice with PBS.

Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 10 minutes at room

temperature.

Wash the cells three times with PBS.

Click Reaction:

Important: Prepare the click reaction cocktail immediately before use. For a 1 mL final

volume:

880 µL of PBS

10 µL of R110 azide stock (final concentration: 100 µM)

10 µL of CuSO₄ stock (final concentration: 1 mM)

50 µL of copper ligand stock (final concentration: 5 mM)

50 µL of sodium ascorbate stock (final concentration: 50 mM)

Note: Premix the CuSO₄ and ligand before adding the sodium ascorbate to prevent copper

precipitation.

Remove the PBS from the cells and add enough click reaction cocktail to cover the

coverslip.

Incubate for 30-60 minutes at room temperature, protected from light.
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Washing and Mounting:

Remove the reaction cocktail and wash the cells three times with PBS.

If desired, counterstain the nuclei with DAPI for 5 minutes.

Wash twice with PBS.

Mount the coverslips onto microscope slides using an antifade mounting medium.

Imaging:

Image the samples using a fluorescence microscope equipped with a standard FITC/GFP

filter set (Excitation: ~490 nm, Emission: ~525 nm).

Application 2: Detection of Apoptosis via Caspase
Activity
R110 is widely used in a modified form as a fluorogenic substrate to detect the activity of

executioner caspases, such as caspase-3 and caspase-7, which are central to the apoptotic

pathway. The substrate, often (Asp-Glu-Val-Asp)₂-R110 or (Ac-DEVD)₂-R110, is a non-

fluorescent molecule. In apoptotic cells, activated caspase-3/7 cleaves the DEVD peptide

sequences, releasing the highly fluorescent R110 dye. The resulting fluorescence intensity is

directly proportional to the amount of active caspase-3/7 in the sample.

Signaling Pathway: Caspase-3 Activation in Apoptosis
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Caption: Caspase-3 activation pathway leading to cleavage of the R110 substrate.

Protocol: Caspase-3/7 Activity Assay in Cell Lysates
This protocol is designed for a 96-well microplate format and is suitable for high-throughput

screening.

Materials:

Cells cultured in a 96-well plate (adherent or suspension)
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Apoptosis-inducing agent (e.g., Staurosporine)

Cell Lysis Buffer

(Ac-DEVD)₂-R110 substrate stock solution (e.g., 2 mM in DMSO)

Caspase inhibitor (optional, for negative control, e.g., Ac-DEVD-CHO)

Fluorescence microplate reader

Procedure:

Cell Culture and Treatment:

Seed cells in a 96-well plate at a density of 20,000 to 80,000 cells per well.

Induce apoptosis by treating cells with the desired compound for a specific duration.

Include untreated wells as a negative control.

Assay Preparation:

Prepare the Substrate Assay Buffer by diluting the (Ac-DEVD)₂-R110 substrate stock into

the Cell Lysis Buffer. A final substrate concentration of 50 µM is often recommended.

For an inhibitor control, pre-incubate induced cells with a caspase-3/7 inhibitor (e.g., Ac-

DEVD-CHO) for 15 minutes before adding the substrate.

Cell Lysis and Substrate Incubation:

Add 100 µL of the Substrate Assay Buffer to each well containing 100 µL of cell

suspension or medium (for adherent cells). This step combines cell lysis and substrate

addition.

Mix gently by pipetting.

Incubate the plate at room temperature for 30-60 minutes (or longer, if necessary),

protected from light.
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Fluorescence Measurement:

Measure the fluorescence intensity using a microplate reader with excitation set to ~490

nm and emission to ~520 nm.

Data Analysis:

Subtract the background fluorescence from a cell-free control well.

The fluorescence intensity is proportional to the caspase-3/7 activity. A standard curve can

be generated using free R110 to quantify the amount of product formed.

Summary
R110 azide is an indispensable reagent for modern fluorescence microscopy, offering robust

solutions for both the specific labeling of biomolecules and the sensitive detection of apoptosis.

Its bright, photostable green fluorescence ensures high-quality imaging, making it a valuable

component of the researcher's toolkit in basic science and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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